Cas no 140694-63-9 (4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside)
140694-63-9 structure
Product Name:4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
CAS No:140694-63-9
MF:C42H65NO33
MW:1111.95241713524
CID:230695
PubChem ID:3083325
Update Time:2025-04-19
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
- (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
- alpha-D-Glucopyranoside, 4-nitrophenyl O-beta-D-galactopyranosyl-(1-4)-O-alpha-D-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-
- LG5PI
- p-Nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside
- DTXSID40161462
- 140694-63-9
-
- Inchi: 1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1
- InChI Key: PCADUOFTAUWLRD-OQPKCWLPSA-N
- SMILES: O1[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)[C@H]([C@@H]([C@H]([C@@]1(C1C=CC(=CC=1)[N+](=O)[O-])O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 1111.344
- Monoisotopic Mass: 1111.344
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 20
- Hydrogen Bond Acceptor Count: 33
- Heavy Atom Count: 76
- Rotatable Bond Count: 17
- Complexity: 1820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 30
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -10
- Topological Polar Surface Area: 552Ų
Experimental Properties
- Density: 1.86
- Boiling Point: 1353.2°Cat760mmHg
- Flash Point: 772.2°C
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
140694-63-9 (4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk